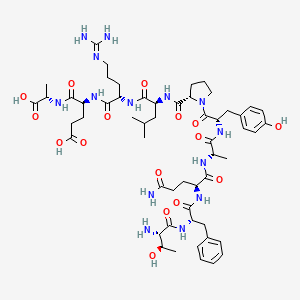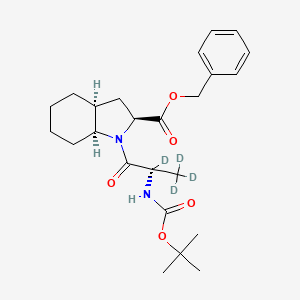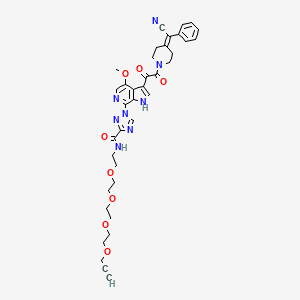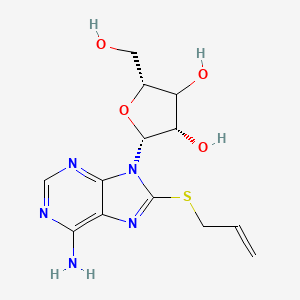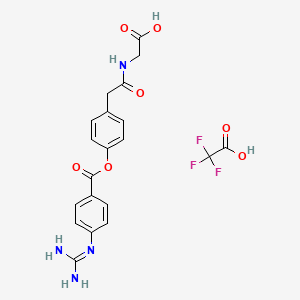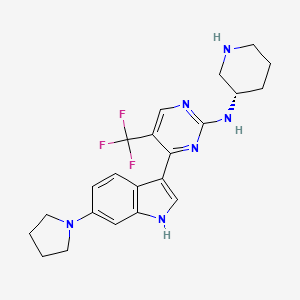
Cdk7-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk7-IN-22 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a protein kinase involved in regulating the cell cycle and transcription. CDK7, in complex with cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases, thereby driving cell cycle progression and transcriptional regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-22 involves the design and synthesis of macrocyclic derivatives with a pyrazolo[1,5-a]-1,3,5-triazine core structure. The diverse manners of macrocyclization lead to distinguished selectivity profiles of the CDK family . The synthetic route typically involves multiple steps, including the formation of the core structure, macrocyclization, and functional group modifications to enhance selectivity and potency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing robust quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Cdk7-IN-22 primarily undergoes reactions typical of organic compounds with similar structures, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity and selectivity.
Wissenschaftliche Forschungsanwendungen
Cdk7-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Employed in research to understand the biological functions of CDK7 and its role in cell cycle regulation and transcription.
Wirkmechanismus
Cdk7-IN-22 exerts its effects by selectively inhibiting CDK7 activity. CDK7, as part of the CAK complex, phosphorylates other cyclin-dependent kinases, driving cell cycle progression and transcriptional regulation . Inhibition of CDK7 by this compound leads to cell cycle arrest, apoptosis, and suppression of CDK7-dependent gene transcription . This inhibition disrupts the phosphorylation of RNA polymerase II, thereby impairing transcription initiation and elongation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other CDK7 inhibitors have been developed and studied, including:
ICEC0942 (CT7001): A selective CDK7 inhibitor with activity against diverse cancer types.
SY-1365: Another selective CDK7 inhibitor in clinical trials.
SY-5609: A potent CDK7 inhibitor with promising preclinical results.
LY3405105: A CDK7 inhibitor in clinical development.
Uniqueness of Cdk7-IN-22
This compound is unique due to its high selectivity and potency for CDK7 compared to other cyclin-dependent kinases. Its macrocyclic structure contributes to its selectivity profile, making it a valuable tool for studying CDK7-related biological processes and a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C22H25F3N6 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-[(3S)-piperidin-3-yl]-4-(6-pyrrolidin-1-yl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H25F3N6/c23-22(24,25)18-13-28-21(29-14-4-3-7-26-11-14)30-20(18)17-12-27-19-10-15(5-6-16(17)19)31-8-1-2-9-31/h5-6,10,12-14,26-27H,1-4,7-9,11H2,(H,28,29,30)/t14-/m0/s1 |
InChI-Schlüssel |
WVOMSZCXYDTSHK-AWEZNQCLSA-N |
Isomerische SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5 |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


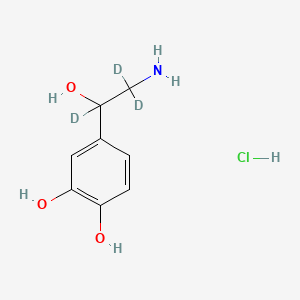
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
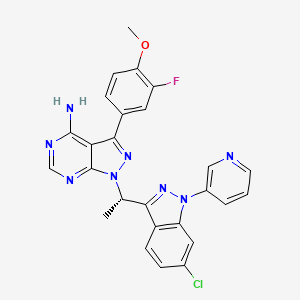
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
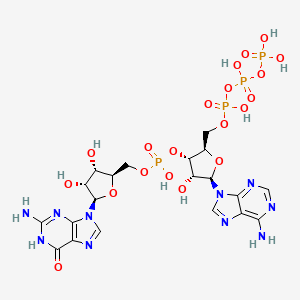
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
